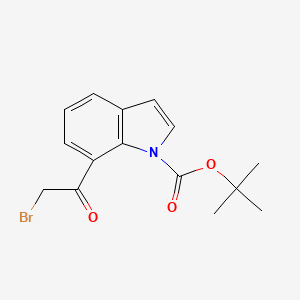
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromoacetyl group, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of such synthetic processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The indole core can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Esterification: tert-Butyl alcohol and an acid catalyst.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
- Substituted indole derivatives with various functional groups.
- Cyclized heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal research. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 7-(2-chloroacetyl)-1H-indole-1-carboxylate
- tert-Butyl 7-(2-fluoroacetyl)-1H-indole-1-carboxylate
- tert-Butyl 7-(2-iodoacetyl)-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromoacetyl group offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIQZVKCHZHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)


![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)



![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)


